molecular formula C10H4Cl2F4O2 B2442927 1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 1036507-48-8

1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B2442927
CAS RN: 1036507-48-8
M. Wt: 303.03
InChI Key: QEYAFEOYCBWCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine” is a derivative of the compound you’re asking about . It’s used in the synthesis of various pharmaceuticals . Another related compound is “®-1-(2,6-Dichloro-3-fluorophenyl)ethanol”, which is an alcohol derivative and can be used as a pharmaceutical intermediate . It’s used in the synthesis of the anti-tumor molecular targeted drug Crizotinib .

Scientific Research Applications

    Medicinal Chemistry and Drug Development

    • Crizotinib Synthesis : This compound serves as an intermediate in the synthesis of Crizotinib (C785000), a potent dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) . Crizotinib shows promise as an antitumor agent .

properties

IUPAC Name

1-(2,6-dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F4O2/c11-4-1-2-5(13)9(12)8(4)6(17)3-7(18)10(14,15)16/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYAFEOYCBWCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(=O)CC(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichloro-3-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione

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